molecular formula C14H19NO5S B15062380 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)-

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)-

Cat. No.: B15062380
M. Wt: 313.37 g/mol
InChI Key: NPEXLYLTDYDWRS-ZDUSSCGKSA-N
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Description

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- is a complex organic compound with a unique structure that includes an oxathiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- typically involves the reaction of specific starting materials under controlled conditionsCommon reagents used in the synthesis include ethyl esters, phenyl derivatives, and sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often include controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Oxathiazolidine-3-butanoic acid, 4-phenyl-, ethyl ester, 2,2-dioxide, (4R)- is unique due to its specific structural features, including the oxathiazolidine ring and the phenyl and butanoic acid groups.

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

ethyl 4-[(4R)-2,2-dioxo-4-phenyloxathiazolidin-3-yl]butanoate

InChI

InChI=1S/C14H19NO5S/c1-2-19-14(16)9-6-10-15-13(11-20-21(15,17)18)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1

InChI Key

NPEXLYLTDYDWRS-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CCCN1[C@@H](COS1(=O)=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CCCN1C(COS1(=O)=O)C2=CC=CC=C2

Origin of Product

United States

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